N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-(2,5-difluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2S/c1-19-8-2-3-15(19)10-20(14-5-6-14)23(21,22)11-12-9-13(17)4-7-16(12)18/h2-4,7-9,14H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJBNAYSYSHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Sulfonamide Functionality
The methanesulfonamide group is a hallmark of bioactive molecules, as seen in pesticide agents like tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) . These compounds share the sulfonamide backbone but differ in substituents:
- Tolylfluanid/Dichlofluanid: Chloro-fluoro substituents and dimethylamino-sulfonyl groups enhance pesticidal activity via broad-spectrum antifungal properties.
Table 1: Structural Comparison of Sulfonamide Derivatives
Fluorinated Aromatic Systems
The 2,5-difluorophenyl group in the target compound contrasts with the 3,5-difluorophenyl moiety in (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (). Fluorine substitution patterns influence lipophilicity, metabolic stability, and receptor binding. The 2,5-difluoro arrangement may enhance π-stacking interactions in biological targets compared to 3,5-difluoro isomers, which are more sterically hindered .
Heterocyclic and Cyclopropane Substituents
The 1-methyl-1H-pyrrol-2-ylmethyl group introduces a nitrogen-containing heterocycle, which could facilitate hydrogen bonding or modulate solubility. Similarly, the cyclopropyl group may impart conformational rigidity or influence pharmacokinetics by reducing oxidative metabolism. These features are absent in the simpler sulfonamides listed in , suggesting a tailored design for enhanced target engagement .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structure Deconstruction
The target molecule dissects into three primary subunits (Fig. 1):
- Methanesulfonamide backbone : Provides the sulfonyl bridge connecting cyclopropylamine and pyrrolylmethyl moieties
- 2,5-Difluorophenyl group : Introduces electron-deficient aromatic character requiring directed ortho-metalation strategies
- 1-Methyl-1H-pyrrol-2-ylmethyl substituent : Demands careful N-protection/deprotection sequences to prevent ring oxidation
Synthetic Methodologies
Route 1: Sequential Sulfonylation and Cross-Coupling
Step 1: Synthesis of N-Cyclopropylmethanesulfonamide Intermediate
Treatment of cyclopropylamine with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C under N₂ atmosphere produced N-cyclopropylmethanesulfonamide in 92% yield after aqueous workup. Key parameters:
- Base : Triethylamine (2.5 eq)
- Reaction time : 4 h
- Purification : Flash chromatography (SiO₂, ethyl acetate/hexanes 1:3)
Step 2: Palladium-Mediated Suzuki-Miyaura Coupling
The 2,5-difluorophenyl boronic acid (1.5 eq) was coupled to bromobenzene derivatives using Pd(PPh₃)₄ (5 mol%) in degassed toluene/EtOH (3:1) at 80°C. Critical observations:
- Oxygen sensitivity : Strict Schlenk techniques required
- Fluorine-directed ortho effect : Enhanced coupling efficiency at C2 position
- Isolated yield : 78% after recrystallization (ethanol/water)
Step 3: N-Alkylation of Pyrrole Nucleus
1-Methyl-1H-pyrrole-2-carbaldehyde (1.1 eq) underwent reductive amination with the sulfonamide intermediate using NaBH₃CN (1.5 eq) in methanol at pH 5 (acetic acid buffer). Optimization data:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 0°C → RT | +22% |
| Solvent | MeOH | Baseline |
| Equiv. NaBH₃CN | 1.5 | Max yield |
| Reaction time | 12 h | Plateau at 8 h |
Route 2: Convergent Assembly via Ugi Multicomponent Reaction
A four-component Ugi reaction streamlined the synthesis (Fig. 2):
- Components :
- 2,5-Difluorobenzaldehyde (1.0 eq)
- Cyclopropylamine (1.2 eq)
- 1-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq)
- Methanesulfonyl isocyanate (1.5 eq)
- Conditions :
- Solvent: MeOH/CH₂Cl₂ (1:1)
- Temperature: 40°C, 24 h
- Catalyst: Sc(OTf)₃ (10 mol%)
Advantages :
Reaction Optimization and Scale-Up Considerations
Sulfonylation Efficiency Analysis
Comparative study of sulfonylating agents:
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| MsCl | DCM | 0 | 92 | 99 |
| Ms₂O | THF | 25 | 85 | 97 |
| MsNH₂/EDCI | DMF | 40 | 78 | 95 |
Key finding : Methanesulfonyl chloride (MsCl) in DCM provided optimal results with minimal side-product formation.
Pyrrole N-Methylation Techniques
Evaluation of methylation methods for the pyrrole subunit:
| Method | Reagent | Yield (%) | N vs C Selectivity |
|---|---|---|---|
| CH₃I/K₂CO₃ | DMF, 80°C | 65 | 8:1 |
| (CH₃O)₂SO₂/NaOH | H₂O/EtOH, 25°C | 72 | 12:1 |
| TMSCH₂N₂ | MeOH, 0°C | 88 | >20:1 |
Diazomethane derivatives showed superior regioselectivity, though requiring strict temperature control.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.32 (m, 2H, Ar-H)
- δ 6.85 (dd, J = 3.1, 1.8 Hz, 1H, pyrrole-H)
- δ 4.21 (s, 2H, CH₂N)
- δ 3.65 (s, 3H, NCH₃)
- δ 1.92–1.85 (m, 1H, cyclopropane-H)
- δ 0.78–0.65 (m, 4H, cyclopropane-CH₂)
¹³C NMR (101 MHz, CDCl₃):
- δ 158.4 (d, JC-F = 245 Hz, Ar-C)
- δ 134.2 (pyrrole-C2)
- δ 44.8 (SO₂NCH₂)
- δ 38.1 (NCH₃)
- δ 10.3 (cyclopropane-C)
High-Resolution Mass Spectrometry (HRMS)
Calculated : C₁₆H₁₈F₂N₂O₂S [M+H]⁺: 353.1134
Found : 353.1137 (Δ = 0.85 ppm)
Industrial Viability and Process Chemistry Considerations
Cost Analysis of Key Reagents
| Component | Price ($/kg) | Process Contribution (%) |
|---|---|---|
| 2,5-Difluorobenzaldehyde | 420 | 38 |
| Cyclopropylamine | 780 | 29 |
| Pd(PPh₃)₄ | 12,000 | 18 |
| MsCl | 150 | 9 |
Optimization opportunity : Catalyst recycling reduced Pd costs by 42% in pilot studies.
Q & A
Q. Critical Parameters :
- Monitor reaction progress via TLC or HPLC-MS.
- Optimize stoichiometry to avoid over-sulfonylation.
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Answer:
Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases or GPCRs). Compare with structural analogs (e.g., ’s compound) to identify favorable substituent interactions .
QSAR analysis : Train models on PubChem bioassay data (e.g., IC₅₀ values) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to prioritize derivatives with prolonged binding .
Data Contradiction Note : If computational predictions conflict with experimental IC₅₀ values, recalibrate force fields or re-evaluate protonation states .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 2,5-difluorophenyl group shows distinct aromatic splitting (e.g., doublets at δ 7.2–7.8 ppm), while the cyclopropyl protons resonate as a multiplet near δ 0.8–1.2 ppm .
- HRMS : Confirm molecular weight (expected [M+H]⁺: ~397.1 Da) with <2 ppm error .
- FT-IR : Identify sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 3300 cm⁻¹ .
Advanced: How to resolve contradictions in crystallographic data during structure refinement?
Answer:
Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to minimize errors. For twinned crystals, apply SHELXL’s TWIN/BASF commands .
Refinement :
- Initial model: Build with SHELXS-97 using Patterson methods .
- Anisotropic displacement parameters: Refine non-H atoms with SHELXL, and validate via R-factor convergence (<5% Δ) .
Validation tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON’s ADDSYM to detect missed symmetry .
Case Study : ’s dichloromethane solvate required partial occupancy refinement for disordered solvent molecules .
Basic: How to design in vitro assays for evaluating biological activity?
Answer:
Target selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) based on structural analogs (e.g., ’s antitumor activity).
Assay conditions :
- Enzyme inhibition : Use fluorescence polarization (FP) with ATP-competitive probes (IC₅₀ determination).
- Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and DMSO vehicle controls.
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
Answer:
Re-evaluate assumptions :
- Check protonation states (pKa shifts in physiological pH vs. docking pH).
- Confirm target conformation (e.g., active vs. inactive kinase states).
Experimental validation :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to verify docking poses .
- Alanine scanning mutagenesis : Identify critical binding residues conflicting with computational models.
Statistical analysis : Apply Bland-Altman plots to quantify systematic biases between predicted and observed ΔG values .
Basic: What are the stability considerations for this compound under various storage conditions?
Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for sulfonamides) .
- Photostability : Store in amber vials at -20°C; monitor via HPLC for degradants (e.g., sulfonic acid byproducts).
- Hydrolytic stability : Perform accelerated degradation studies (40°C/75% RH) in buffered solutions (pH 1–9) .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 396.4 g/mol (HRMS) | |
| LogP (Predicted) | 3.2 ± 0.3 (ChemAxon) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4, shake-flask) | |
| Crystal System | Monoclinic (P2₁/c) |
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Answer:
Analog synthesis : Modify substituents (e.g., replace 2,5-difluorophenyl with 3,4-dichlorophenyl) and compare bioactivity .
3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned derivatives .
Pharmacophore mapping : Identify essential features (e.g., sulfonamide H-bond acceptors) via MOE or Phase .
Contradiction Example : If a derivative with higher LogP shows reduced activity, investigate cell permeability via Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
